molecular formula C18H24ClN3OS B5623758 1-(6-chloro-1,3-benzothiazol-2-yl)-N-(tetrahydro-2H-pyran-3-ylmethyl)piperidin-4-amine

1-(6-chloro-1,3-benzothiazol-2-yl)-N-(tetrahydro-2H-pyran-3-ylmethyl)piperidin-4-amine

Cat. No. B5623758
M. Wt: 365.9 g/mol
InChI Key: GJSMFJRQJNCBIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the query often involves multi-step reactions, including nucleophilic aromatic substitution, reduction, and condensation reactions. For instance, the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, is achieved through a robust three-step process involving nucleophilic aromatic substitution, hydrogenation, and iodination, optimized for successful scale-up (Fussell et al., 2012).

Molecular Structure Analysis

Molecular structure investigations often utilize X-ray crystallography, Hirshfeld, and DFT calculations. For example, studies on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties reveal detailed intermolecular interactions controlling molecular packing, highlighting the importance of H...H, N...H, and H...C contacts (Shawish et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds can be explored through synthetic studies. For example, the synthesis and physical-chemical properties of compounds containing heterocycles like triazoles and tetrazoles have been examined, revealing their potential as biologically active compounds with a broad spectrum of action (Hulina & Kaplaushenko, 2017).

properties

IUPAC Name

1-(6-chloro-1,3-benzothiazol-2-yl)-N-(oxan-3-ylmethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3OS/c19-14-3-4-16-17(10-14)24-18(21-16)22-7-5-15(6-8-22)20-11-13-2-1-9-23-12-13/h3-4,10,13,15,20H,1-2,5-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSMFJRQJNCBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CNC2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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